Enhanced Topological Polar Surface Area (TPSA) for Optimized Pharmacokinetic Properties
The asymmetric introduction of a nitro group substantially increases the TPSA of 4-(3-nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine to 58.7 Ų, compared to a TPSA of 12.89 Ų for the unsubstituted, symmetric analog 2,4,6-triphenylpyridine . TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier (BBB) penetration in drug discovery.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 58.7 Ų |
| Comparator Or Baseline | 2,4,6-Triphenylpyridine (CAS 580-35-8): 12.89 Ų |
| Quantified Difference | 4.55-fold increase in TPSA |
| Conditions | In silico calculation (standard protocols) |
Why This Matters
A higher TPSA, while still within an acceptable range, suggests a modulated balance of permeability and solubility relative to highly lipophilic symmetric analogs, making it a valuable scaffold for improving the ADME profile of lead compounds.
